3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid
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Overview
Description
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid is a complex organic compound with the molecular formula C15H21NO5S and a molecular weight of 327.4 g/mol . This compound features a piperidine ring substituted with dimethyl groups, a sulfonyl group, and a methoxybenzoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-methoxybenzoic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid: Contains a chlorine atom instead of a methoxy group.
Uniqueness
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and methoxy groups allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-10-6-11(2)9-16(8-10)22(19,20)14-7-12(15(17)18)4-5-13(14)21-3/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKHACHBXOIHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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